An In-Depth Technical Guide to 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications in Bioconjugation
An In-Depth Technical Guide to 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a versatile bifunctional molecule increasingly relevant to researchers, scientists, and drug development professionals. We will delve into its chemical properties, provide detailed synthesis and characterization protocols, and explore its applications as a valuable building block in the field of bioconjugation and chemical biology.
Core Properties and Structural Elucidation
4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that uniquely combines the structural features of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological processes, with a chemically addressable benzaldehyde moiety. This dual functionality makes it a powerful tool for the site-specific modification of biomolecules.
Physicochemical Characteristics
A summary of the key physicochemical properties of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is presented in Table 1.
| Property | Value | Source |
| CAS Number | 135608-48-9 | [1] |
| Molecular Formula | C₁₅H₁₉NO₇ | [1] |
| Molecular Weight | 325.31 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water, methanol, DMSO |
Structural Confirmation: Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the β-glucopyranoside, the protons of the pyranose ring, the N-acetyl group, the aromatic protons of the phenyl ring, and the aldehydic proton.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbons of the glucopyranose ring, the N-acetyl group, the phenyl ring, and the carbonyl carbon of the formyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with its molecular formula.
For its acetylated precursor, 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside , some ¹H NMR data has been reported (400 MHz, CDCl₃): δ 9.92 (s, CHO), 7.85 & 7.09 (AB system, aromatic 4H), 5.34–5.14 (m, 4H, H1–H4), 4.27 (dd, H6a), 4.16 (dd, H6b), 3.92 (ddd, H5), 2.05–2.03 (3s, 12H, Ac).[2]
Synthesis and Characterization
The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a two-step process: glycosylation of 4-hydroxybenzaldehyde with a protected N-acetylglucosamine donor, followed by deprotection of the hydroxyl groups.
Synthetic Pathway
The most common synthetic route involves the reaction of an acetylated N-acetylglucosamine precursor with 4-hydroxybenzaldehyde, followed by a deacetylation step.
Caption: Synthetic pathway for 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Experimental Protocols
This protocol is adapted from established glycosylation methods.
-
Materials:
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2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
-
4-Hydroxybenzaldehyde
-
Base (e.g., sodium carbonate)
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., chloroform and water)
-
-
Procedure:
-
Dissolve 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride and 4-hydroxybenzaldehyde in chloroform.
-
Add an aqueous solution of sodium carbonate and tetrabutylammonium bromide.
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Heat the biphasic mixture to reflux with vigorous stirring overnight.
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After cooling, dilute the reaction with an organic solvent like ethyl acetate and wash the organic layer with aqueous sodium hydroxide solution to remove unreacted phenol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent such as ethanol to yield the acetylated precursor.
-
This is a standard protocol for the de-O-acetylation of protected sugars.
-
Materials:
-
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution in methanol (catalytic amount)
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Acidic ion-exchange resin (e.g., Dowex 50WX8 H⁺ form)
-
-
Procedure:
-
Dissolve the acetylated precursor in anhydrous methanol under an inert atmosphere (e.g., argon) and cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Add the acidic ion-exchange resin to the reaction mixture and stir until the pH becomes neutral.
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the final product.
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Applications in Bioconjugation
The aldehyde functionality of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a versatile chemical handle for the covalent attachment of the sugar moiety to biomolecules, such as proteins, peptides, and amino-oxy functionalized probes. This enables the synthesis of well-defined glycoconjugates for various applications in drug development and proteomics research.[1]
Reductive Amination
Reductive amination is a widely used method to form a stable carbon-nitrogen bond between an aldehyde and a primary amine, such as the N-terminus of a protein or the side chain of a lysine residue.
Caption: Reductive amination workflow for bioconjugation.
-
Materials:
-
4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Peptide with a primary amine (e.g., N-terminal or lysine side chain)
-
Reaction buffer (e.g., phosphate buffer, pH 6.0-7.0)
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)
-
Quenching solution (e.g., Tris buffer)
-
-
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 10- to 50-fold molar excess of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside to the peptide solution.
-
Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Add a 20- to 100-fold molar excess of sodium cyanoborohydride.
-
Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.
-
Quench the reaction by adding a quenching solution.
-
Purify the resulting glycoconjugate using size-exclusion chromatography or reverse-phase HPLC.
-
Characterize the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the addition of the glycan.
-
Oxime Ligation
Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction between an aldehyde or ketone and an aminooxy group, forming a stable oxime linkage. This method is particularly useful for conjugating the sugar to molecules that have been pre-functionalized with an aminooxy handle.
Caption: Oxime ligation workflow for bioconjugation.
-
Materials:
-
4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Aminooxy-functionalized molecule (e.g., peptide, fluorescent dye)
-
Reaction buffer (e.g., acetate buffer, pH 4.5)
-
Aniline (as catalyst)
-
-
Procedure:
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer.
-
Add a 1.5- to 5-fold molar excess of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the glycoconjugate by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Biological Activity and Considerations
Currently, there is limited information in the public domain regarding the intrinsic biological activity or cytotoxicity of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside itself. Its primary utility lies in its role as a synthetic intermediate for the creation of more complex glycoconjugates. The biological effects of the final conjugate will be determined by the properties of both the biomolecule and the attached glycan.
Studies on related N-acetylglucosamine derivatives have shown a range of biological effects, including anti-inflammatory and neuroprotective properties.[3][4] However, it is crucial to empirically evaluate the biological activity and potential cytotoxicity of any novel glycoconjugate synthesized using this building block in relevant cellular and in vivo models.
Conclusion
4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable and versatile tool for researchers in chemical biology and drug discovery. Its unique structure allows for the straightforward introduction of N-acetylglucosamine onto biomolecules through reliable and efficient conjugation chemistries. The detailed protocols provided in this guide offer a practical framework for the synthesis and application of this important building block, paving the way for the development of novel glycoconjugates with tailored biological functions. As with any chemical synthesis and bioconjugation, proper characterization of all intermediates and final products is paramount to ensure the integrity and reproducibility of the research.
References
-
PubChem. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside. [Link]
- T. T. T. Nguyen, et al. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 2020.
- X. Z. Zhao, F. Liu, & T. R. Burke, Jr. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 2020.
- S. Singh, D. H. Crout, J. Packwood. Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae.
- S. Ye, et al. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E, 2011.
- M. A. A. Hussen, et al. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-allopyranoside. Acta Crystallographica Section E, 2009.
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American Peptide Society. Oxime Ligation. [Link]
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Z. U. u:scholar. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
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STAR Protocols. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
- A. Sh. G. Mohammadi, et al. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species. Iranian Journal of Basic Medical Sciences, 2017.
- C. Matassini, F. Clemente, F. Cardona. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry, 2018.
- J. Wen, et al. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-allopyranoside. Acta Crystallographica Section E, 2009.
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ChemRxiv. Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. [Link]
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MDPI. A Rheological Study of Creams and Gels Containing N-Acetyl Glucosamine in Nanoparticle Form: The Advantages of a Bioengineered Strategy for Natural Anti-Inflammatory Substance Vehiculation. [Link]
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Axios Research. 4-Formylphenyl b-D-glucopyranoside. [Link]
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MDPI. The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study. [Link]
-
ResearchGate. A reductive amination approach for the synthesis of catalytic peptide foldamers. [Link]
-
MDPI. N-Acetylglucosamine: Production and Applications. [Link]
- Y. Shu, et al. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. NeuroReport, 2018.
- D. C. Neville, R. A. Field, M. A. Ferguson. Hydrophobic glycosides of N-acetylglucosamine can act as primers for polylactosamine synthesis and can affect glycolipid synthesis in vivo. Biochemical Journal, 1994.
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